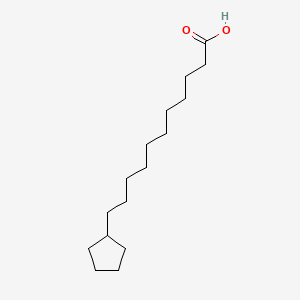![molecular formula C25H19Cl3N2S3 B14741995 3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine CAS No. 5589-90-2](/img/structure/B14741995.png)
3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine is a chemical compound with the molecular formula C25H19Cl3N2S3 and a molecular weight of 549.996 g/mol This compound is known for its unique structure, which includes a pyridazine ring substituted with three (4-chlorobenzyl)sulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine typically involves the reaction of pyridazine derivatives with 4-chlorobenzyl mercaptan under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the mercaptan, followed by nucleophilic substitution on the pyridazine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiols.
Substitution: The chlorobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA; typically carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Reduction: LiAlH4; usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles such as amines or alkoxides; reactions are often conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding thiols.
Substitution: New compounds with substituted functional groups on the benzyl rings.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its unique chemical structure and reactivity.
作用机制
The mechanism of action of 3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine is not fully understood, but it is believed to interact with various molecular targets through its sulfanyl groups. These interactions may involve the formation of covalent bonds with thiol groups in proteins or enzymes, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to engage in multiple types of chemical interactions, making it a versatile molecule for various applications.
相似化合物的比较
Similar Compounds
3,4,5-Tris[(3-fluorobenzyl)sulfanyl]pyridazine: Similar structure but with fluorine substituents instead of chlorine.
1,3,4-Thiadiazole derivatives: Contain a thiadiazole ring and exhibit similar chemical reactivity and biological activities.
Uniqueness
3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. The presence of three (4-chlorobenzyl)sulfanyl groups enhances its reactivity and potential for diverse applications compared to similar compounds with different substituents.
属性
CAS 编号 |
5589-90-2 |
|---|---|
分子式 |
C25H19Cl3N2S3 |
分子量 |
550.0 g/mol |
IUPAC 名称 |
3,4,5-tris[(4-chlorophenyl)methylsulfanyl]pyridazine |
InChI |
InChI=1S/C25H19Cl3N2S3/c26-20-7-1-17(2-8-20)14-31-23-13-29-30-25(33-16-19-5-11-22(28)12-6-19)24(23)32-15-18-3-9-21(27)10-4-18/h1-13H,14-16H2 |
InChI 键 |
KECSQDSJBGFWLD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CSC2=CN=NC(=C2SCC3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



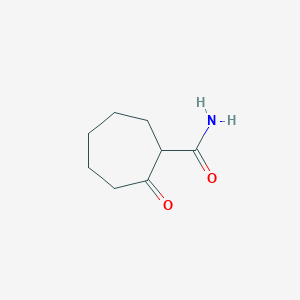
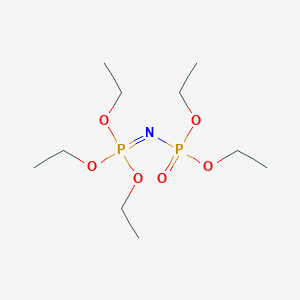
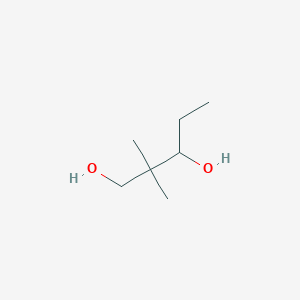
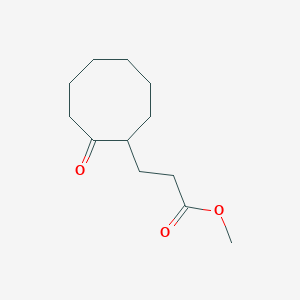
![1,3,6,8,11,13,16,18-Octazatricyclo[16.2.2.28,11]tetracosane-4,5,14,15-tetrathione](/img/structure/B14741949.png)

![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate](/img/structure/B14741968.png)
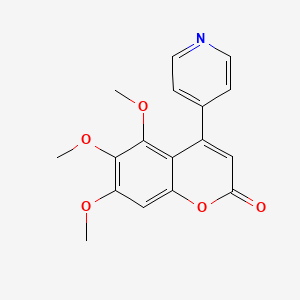
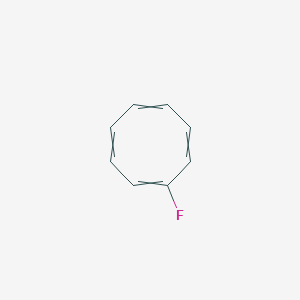
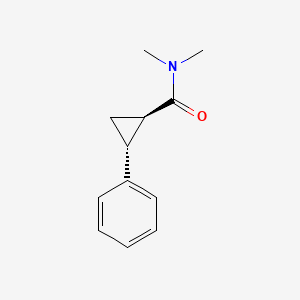
![n'-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B14742002.png)
![3-[(2-Ethoxyethoxy)methoxy]prop-1-ene](/img/structure/B14742008.png)
